1-Isopropoxy-4-methyl-2-nitrobenzene
Description
1-Isopropoxy-4-methyl-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with an isopropoxy group (–OCH(CH₃)₂) at position 1, a methyl group (–CH₃) at position 4, and a nitro group (–NO₂) at position 2. This arrangement confers distinct electronic and steric properties:
- The nitro group is a strong electron-withdrawing group, reducing electron density on the aromatic ring and directing electrophilic substitution to meta positions.
- The isopropoxy group provides steric bulk and moderate electron-donating effects via the oxygen atom.
- The methyl group at position 4 introduces additional steric hindrance and slight electron-donating character.
Properties
CAS No. |
78944-97-5 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-methyl-2-nitro-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7H,1-3H3 |
InChI Key |
MDULZBRKALQNBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural differences and inferred properties of 1-isopropoxy-4-methyl-2-nitrobenzene and related compounds:
Key Observations:
- Steric Effects : The isopropoxy group in the target compound imposes greater steric hindrance compared to smaller alkoxy groups (e.g., methoxy in ) but less than extended chains (e.g., ). This affects solubility and reactivity in substitution reactions .
- Electronic Effects : The nitro group dominates the electronic profile, creating an electron-deficient ring. In contrast, azo compounds () exhibit conjugation via the –N=N– linkage, enabling visible-light absorption .
- Reactivity : Halogenated derivatives (e.g., 1-iodo in or 1-chloro in ) are prone to nucleophilic substitution, whereas sulfonyl groups () enhance stability toward oxidation .
Physical and Chemical Properties
Solubility:
- The target compound’s isopropoxy group enhances solubility in nonpolar solvents compared to polar substituents like hydroxy () or sulfonyl ().
- Azo compounds () often exhibit poor solubility in water but moderate solubility in polar aprotic solvents .
Thermal Stability:
- Nitro groups generally reduce thermal stability, but steric protection from isopropoxy and methyl groups may mitigate decomposition risks. Sulfonyl derivatives () are more thermally stable due to strong C–S bonds .
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